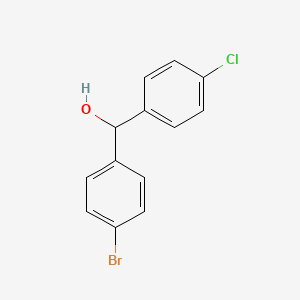

(4-Bromophenyl)(4-chlorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKBUKUTDSVGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromophenyl 4 Chlorophenyl Methanol and Analogues

Convergent and Divergent Synthetic Strategies for Substituted Diarylmethanols

The construction of the diarylmethanol framework can be approached through various convergent and divergent strategies. These methods typically involve the formation of the central carbon-hydroxyl bond either by reduction of a pre-formed diarylmethanone or by the carbon-carbon bond-forming addition of an organometallic reagent to a carbonyl compound.

Classical Reduction of Diarylmethanones to Alcohols

A common and straightforward route to (4-Bromophenyl)(4-chlorophenyl)methanol is the reduction of its corresponding ketone, 4-bromo-4'-chlorobenzophenone. This precursor is commercially available, making this a convergent and efficient approach.

Sodium borohydride (B1222165) (NaBH4) is a widely used, mild, and selective reducing agent for converting ketones to secondary alcohols. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at or below room temperature. The hydride from sodium borohydride attacks the electrophilic carbonyl carbon of 4-bromo-4'-chlorobenzophenone, and subsequent protonation of the resulting alkoxide yields the desired (4-Bromophenyl)(4-chlorophenyl)methanol. While specific data for the reduction of 4-bromo-4'-chlorobenzophenone is not widely published in comparative tables, the reduction of analogous benzophenones is well-documented, consistently showing high yields.

Table 1: Illustrative Conditions for Sodium Borohydride Reduction of Substituted Benzophenones

| Starting Material | Reducing Agent | Solvent | Temperature | Yield (%) |

| Benzophenone | NaBH4 | Methanol | Room Temp. | >95% |

| 4-Chlorobenzophenone | NaBH4 | Isopropanol (B130326) | Reflux | High |

| 4-Bromobenzophenone | NaBH4 | Methanol | Not specified | High |

Note: This table represents typical conditions and yields for analogous reactions and serves as a guide for the synthesis of (4-Bromophenyl)(4-chlorophenyl)methanol.

Catalytic hydrogenation offers a greener alternative to stoichiometric reducing agents, as it typically generates less waste. This method involves the use of hydrogen gas and a metal catalyst to reduce the ketone. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. acs.orgepa.gov The reaction is usually performed in a solvent such as ethanol, ethyl acetate, or isopropanol under a pressurized atmosphere of hydrogen. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can influence the efficiency and selectivity of the reduction. For substituted benzophenones, care must be taken to avoid dehalogenation, which can be a side reaction, particularly with palladium catalysts.

Table 2: Catalysts and Solvents in the Hydrogenation of Benzophenone

| Catalyst | Solvent | Temperature (K) | Pressure (kPa) | Selectivity for Benzhydrol |

| Raney Nickel | 2-Propanol | 323-343 | 800-2200 | High |

| Pd/C | 2-Propanol | 343 | 1500 | Lower (over-reduction) |

| Pt/C | 2-Propanol | 343 | 1500 | Moderate |

Source: Adapted from studies on the catalytic hydrogenation of benzophenone. acs.orgepa.gov

Organometallic Reagent Additions to Carbonyl Compounds

A powerful method for constructing the diarylmethanol skeleton involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. For the synthesis of (4-Bromophenyl)(4-chlorophenyl)methanol, this can be achieved in two primary ways:

Reaction of a 4-chlorophenyl Grignard reagent with 4-bromobenzaldehyde: The Grignard reagent, 4-chlorophenylmagnesium bromide, can be prepared by reacting 4-bromochlorobenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This reagent is then added to 4-bromobenzaldehyde. Subsequent acidic workup protonates the intermediate alkoxide to yield the final product. It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water.

Reaction of a 4-bromophenyl Grignard reagent with 4-chlorobenzaldehyde (B46862): Similarly, 4-bromophenylmagnesium bromide can be reacted with 4-chlorobenzaldehyde to afford the same product.

The choice between these two pathways may depend on the commercial availability and reactivity of the starting materials.

Table 3: Key Reactants for Grignard Synthesis of (4-Bromophenyl)(4-chlorophenyl)methanol

| Organometallic Reagent | Carbonyl Compound |

| 4-chlorophenylmagnesium bromide | 4-bromobenzaldehyde |

| 4-bromophenylmagnesium bromide | 4-chlorobenzaldehyde |

Transition-Metal-Catalyzed Cross-Coupling Reactions Leading to Diaryl Systems (e.g., Suzuki Cross-Coupling in related systems)

While not a direct route to the diarylmethanol, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in synthesizing the diarylmethanone precursor, 4-bromo-4'-chlorobenzophenone. This reaction typically involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide.

For instance, 4-bromobenzoyl chloride can be coupled with 4-chlorophenylboronic acid, or 4-chlorobenzoyl chloride can be coupled with 4-bromophenylboronic acid. The resulting 4-bromo-4'-chlorobenzophenone can then be reduced using the methods described in section 2.1.1. This two-step sequence provides a versatile route to a wide range of substituted diarylmethanols. The Suzuki coupling is known for its high functional group tolerance and generally gives good to excellent yields. mdpi.com

Table 4: Example of Suzuki Cross-Coupling for Benzophenone Synthesis

| Aryl Halide/Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromobenzoyl Chloride | Phenylboronic Acid | Pd2(dba)3 | K2CO3 | Toluene | Moderate to High |

Source: Adapted from studies on Suzuki-Miyaura cross-coupling for the synthesis of substituted benzophenones. mdpi.com

Advanced and Sustainable Synthetic Protocols

In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient synthetic methods. For the synthesis of diarylmethanols, this includes the use of greener solvents, catalyst recycling, and energy-efficient reaction conditions.

Recent advancements in catalysis have explored the use of more environmentally friendly and recyclable catalysts for both the Suzuki coupling to form the diaryl ketone and for the subsequent reduction. For example, solid-supported catalysts and reactions in aqueous media are being investigated to reduce the reliance on volatile organic solvents and to simplify product purification.

Furthermore, biocatalytic reductions of ketones are gaining attention as a highly selective and environmentally benign method for producing chiral alcohols. While specific examples for 4-bromo-4'-chlorobenzophenone are not yet prevalent, the enzymatic reduction of other substituted benzophenones has been demonstrated, often with high enantioselectivity. These methods utilize whole-cell biocatalysts or isolated enzymes, operating under mild conditions in aqueous media.

Transition-Metal-Free Methodologies for (Aryl)(heteroaryl)methanol Derivatives

The development of transition-metal-free reactions is a significant area of research in organic synthesis, aiming for more sustainable and cost-effective processes. One relevant approach for the synthesis of diarylmethanols involves the oxidation of the corresponding diarylmethanes. While this is a conversion of a precursor to a related ketone, the subsequent reduction is a standard method to access the target methanol.

An efficient and direct C(sp³)–H oxidation of diarylmethanes has been demonstrated using environmentally friendly O₂ as the oxidant. This process is promoted by commercially available silylamides such as MN(SiMe₃)₂ (where M can be K, Na, or Li), providing a facile method for the synthesis of various diaryl ketones in excellent yields. nih.gov This protocol is notable for being metal-free, proceeding under mild conditions, and showing compatibility with a range of functional groups on the substrates. nih.gov The resulting diaryl ketone can then be readily reduced to the corresponding diarylmethanol.

The scope of this transition-metal-free oxidation has been explored with various diarylmethane substrates. The reaction conditions typically involve stirring the diarylmethane with a silylamide base in a suitable solvent under an oxygen atmosphere.

Table 1: Transition-Metal-Free Oxidation of Various Diarylmethanes to Diaryl Ketones

| Entry | Diaryl Methane Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Benzylpyridine | KHMDS | THF | 60 | 76 |

| 2 | 4-Benzylpyridine | NaHMDS | THF | 60 | 79 |

| 3 | 4-Benzylpyridine | LiHMDS | THF | 60 | 85 |

| 4 | Diphenylmethane (B89790) | LiHMDS | THF | 60 | 82 |

| 5 | (4-Chlorophenyl)(phenyl)methane | LiHMDS | THF | 60 | 88 |

| 6 | (4-Bromophenyl)(phenyl)methane | LiHMDS | THF | 60 | 85 |

Data sourced from Molecules (2018). researchgate.net

Halogen-Bond-Assisted Activation Strategies for C(sp³)-H Bond Functionalization

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. This interaction has been increasingly explored as a tool in catalysis to activate substrates and control reactivity. While specific applications of halogen-bond-assisted C(sp³)-H bond functionalization for the direct synthesis of diarylmethanols are still emerging, the underlying principles suggest potential applicability.

The functionalization of C(sp³)-H bonds is a formidable challenge in organic synthesis due to their high bond dissociation energies and general inertness. researchgate.net Halogen-bond donors can potentially activate a substrate by forming a halogen bond with a Lewis basic site, bringing a reactive moiety into proximity of a C-H bond and facilitating its functionalization. For instance, halogen bonding has been shown to induce intermolecular C(sp³)–H amination by enabling a hydrogen atom transfer relay strategy. researchgate.net

In the context of diarylmethanol synthesis, one could envision a scenario where a halogen-bond donor activates a directing group on a diarylmethane precursor, positioning a catalyst for a site-selective C-H hydroxylation. Although direct evidence for this specific transformation is limited in the current literature, the strong directionality of halogen bonds makes them an attractive tool for developing future asymmetric C-H functionalization reactions. researchgate.net

Biocatalytic and Asymmetric Synthesis of Chiral Diarylmethanols

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit high enantioselectivity, making them ideal for the production of enantiomerically pure alcohols.

A study on the biocatalytic oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol, a close analogue of the target compound, utilized the microorganism Nocardia corallina B-276. nih.gov In this process, one enantiomer of the racemic alcohol is selectively oxidized to the corresponding ketone, leaving the other enantiomer in high enantiomeric excess. When cells were suspended in a phosphate (B84403) buffer, after 36 hours, the unoxidized alcohol was obtained with an enantiomeric ratio of 93/7, favoring the R-alcohol. nih.gov

Another investigation focused on the asymmetric reduction of (4-chlorophenyl)(phenyl)methanone using Lactobacillus paracasei BD101 as the biocatalyst to produce (S)-(4-chlorophenyl)(phenyl)methanol. researchgate.net Through optimization of reaction parameters such as pH, temperature, and incubation time, the product was obtained with greater than 99% enantiomeric excess (ee) and a 97% yield. researchgate.net

Enzyme-Mediated Kinetic Resolution and Enantioselective Transformations

Hydrolases, particularly lipases, are widely used for the kinetic resolution of racemic alcohols. researchgate.net The dynamic kinetic resolution (DKR) of diarylmethanols has been successfully achieved using an activated lipoprotein lipase (B570770) (LPL-D1) from Burkholderia species in combination with a ruthenium-based racemization catalyst. researchgate.net This DKR process allows for the conversion of a racemic mixture into a single enantiomer of the acylated product with high yields and enantiopurities.

The kinetic resolution of a variety of diarylmethanols was explored with LPL-D1, demonstrating good to high enantioselectivity for most substrates. The subsequent DKR, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, afforded the desired products in yields of 71-96% and enantiomeric excesses of 90-99%. researchgate.net

Table 2: Dynamic Kinetic Resolution of Various Diarylmethanols using LPL-D1 and a Ruthenium Catalyst

| Entry | Diarylmethanol Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl(p-tolyl)methanol | 92 | 98 |

| 2 | (4-Methoxyphenyl)(phenyl)methanol | 85 | 97 |

| 3 | (4-Chlorophenyl)(phenyl)methanol | 90 | 99 |

| 4 | (4-Bromophenyl)(phenyl)methanol | 88 | 99 |

| 5 | Phenyl(2-thienyl)methanol | 78 | 95 |

Representative data based on findings from Organic & Biomolecular Chemistry (2015).

Chemical Reactivity and Derivatization Strategies for 4 Bromophenyl 4 Chlorophenyl Methanol

Transformations Involving the Hydroxyl Functionality

The secondary hydroxyl group in (4-bromophenyl)(4-chlorophenyl)methanol is a key site for various chemical modifications. Standard transformations for alcohols, such as oxidation, esterification, and etherification, can be applied to this moiety to introduce new functional groups and build more complex structures.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (4-bromophenyl)(4-chlorophenyl)methanone (B1272328). This transformation is a critical step for subsequent derivatizations, such as the formation of imines and Schiff bases. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods. For instance, biocatalytic oxidation using microorganisms like Nocardia corallina has been shown to effectively oxidize similar diarylmethanols to their corresponding benzophenones. bioline.org.brresearchgate.net

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid or a coupling agent. The resulting esters can serve as valuable intermediates or as final products with specific desired properties.

Etherification: Formation of ethers from the hydroxyl group can be achieved through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups.

Reactions at the Aromatic Halogen Substituents

The presence of both a bromine and a chlorine atom on the aromatic rings of (4-bromophenyl)(4-chlorophenyl)methanol opens up possibilities for selective reactions at these positions. The differential reactivity of aryl bromides and chlorides, particularly in metal-catalyzed reactions, allows for stepwise functionalization.

Metal-Catalyzed Coupling Reactions for Further Functionalization

The halogen substituents on the aromatic rings are highly amenable to a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant extension of the molecular framework. The bromo-substituted ring is generally more reactive than the chloro-substituted ring in palladium-catalyzed reactions, which can allow for selective functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron compound, such as a boronic acid or ester. nrochemistry.commdpi.comorganic-chemistry.orglibretexts.orgresearchgate.net This is a versatile method for forming biaryl structures. By choosing the appropriate reaction conditions, it is possible to selectively react at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.commdpi.comnih.gov This reaction provides a means to introduce vinyl groups onto the aromatic rings.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting the aryl halide with an amine. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgresearchgate.netchemicalbook.com This reaction is instrumental in the synthesis of arylamines, which are important intermediates in medicinal chemistry.

Below is a table summarizing the general conditions for these coupling reactions with aryl halides:

| Reaction Name | Catalyst/Ligand | Base | Solvent | Reactant |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/phosphine (B1218219) ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | Arylboronic acid |

| Heck | Pd(OAc)₂, PdCl₂/phosphine ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene |

| Buchwald-Hartwig | Pd(OAc)₂/phosphine ligand (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Amine |

Construction of Extended Molecular Architectures

(4-Bromophenyl)(4-chlorophenyl)methanol and its derivatives can serve as foundational scaffolds for the construction of larger and more complex molecules, including Schiff bases, imines, and heterocyclic compounds.

Formation of Schiff Bases and Imine Derivatives from Aldehyde Precursors

As previously mentioned, the oxidation of (4-bromophenyl)(4-chlorophenyl)methanol yields the corresponding ketone, (4-bromophenyl)(4-chlorophenyl)methanone. This ketone is a key precursor for the synthesis of Schiff bases and imines. These compounds are formed through the condensation reaction of the ketone with primary amines. advancechemjournal.comnih.govresearchgate.netbeilstein-journals.orgacta.co.in

The general reaction involves the acid-catalyzed reaction of the ketone with a primary amine, resulting in the formation of a C=N double bond. A wide variety of substituted anilines and other primary amines can be used to generate a library of Schiff base derivatives with diverse electronic and steric properties. nih.govresearchgate.netresearchgate.net

Cyclization Reactions Leading to Novel Heterocyclic Compounds

The functional groups present in (4-bromophenyl)(4-chlorophenyl)methanol and its derivatives can be utilized in cyclization reactions to form novel heterocyclic compounds. While specific examples starting directly from this compound are not prevalent in the literature, the general reactivity of diarylmethanols and their derivatives suggests several potential pathways. nih.govglobethesis.comacs.orgresearchgate.neteurekaselect.comnih.govacs.orgchemicalbook.comnih.govnih.gov

For instance, derivatives of (4-bromophenyl)(4-chlorophenyl)methanol could be designed to contain additional functional groups that can participate in intramolecular cyclization reactions. An example could involve the introduction of a nucleophilic group through one of the metal-catalyzed coupling reactions, which could then react with the hydroxyl group or a derivative thereof to form a heterocyclic ring. The synthesis of various heterocyclic systems, such as furans, pyrroles, and pyridines, often involves the cyclization of appropriately substituted precursors.

Integration into Triazole, Pyrimidine (B1678525), and Quinoline (B57606) Scaffolds

The direct integration of (4-bromophenyl)(4-chlorophenyl)methanol into heterocyclic scaffolds like triazoles, pyrimidines, and quinolines is not a single-step process. It requires a strategic conversion of the methanol (B129727) into a more reactive intermediate. Plausible synthetic pathways involve either oxidation to the corresponding ketone or conversion of the hydroxyl group to a leaving group, such as a halide.

Quinoline Synthesis via Ketone Intermediate: A viable strategy for incorporating the diaryl scaffold into a quinoline ring system involves the initial oxidation of the diarylmethanol to its corresponding diaryl ketone, (4-bromophenyl)(4-chlorophenyl)methanone. This ketone can then serve as a key reactant in classic quinoline syntheses.

Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions to yield quinoline-4-carboxylic acids. wikipedia.org While (4-bromophenyl)(4-chlorophenyl)methanone lacks an α-methylene group itself, it could potentially be used in variations of this reaction if coupled with a suitable partner that provides the necessary reactive methylene.

Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. organic-chemistry.org The diaryl ketone derived from the oxidation of (4-bromophenyl)(4-chlorophenyl)methanol could be condensed with a 2-aminoaryl ketone that possesses the required α-protons to construct the quinoline core. organic-chemistry.org

Triazole and Pyrimidine Synthesis via Halide Intermediate: For integration into triazole and pyrimidine rings, a more likely pathway involves converting the diarylmethanol into a diarylmethyl halide, such as (4-bromophenyl)(4-chlorophenyl)methyl bromide. This transforms the benzylic carbon into a potent electrophile suitable for alkylating nitrogen nucleophiles present in heterocyclic precursors.

Triazole N-Alkylation: The N-alkylation of pre-formed triazole rings with alkyl halides is a common method for synthesizing substituted triazoles. organic-chemistry.orgresearchgate.net The diarylmethyl bromide, generated from the parent methanol, could react with an NH-1,2,3-triazole in the presence of a base like potassium carbonate in a solvent such as DMF to yield the N-alkylated product. organic-chemistry.org This provides a direct route to attach the (4-bromophenyl)(4-chlorophenyl)methyl moiety to a triazole ring.

Pyrimidine Synthesis: Many pyrimidine syntheses involve the condensation of amidines with β-dicarbonyl compounds or their equivalents. organic-chemistry.orgmdpi.com A plausible, albeit multi-step, approach could involve using the diarylmethyl halide to alkylate a suitable precursor, thereby introducing the diarylmethyl group before the cyclization step that forms the pyrimidine ring. Alternatively, syntheses starting from aryl ketones are known, which again points to the utility of the oxidized form of the diarylmethanol. organic-chemistry.orgmdpi.com For instance, some methods utilize the reaction of ketones with amidines and a one-carbon source to build the pyrimidine ring. organic-chemistry.org

A summary of plausible synthetic transformations is presented below.

Table 1: Plausible Synthetic Pathways to Heterocyclic Scaffolds| Target Scaffold | Key Intermediate | Reaction Type | Description |

|---|---|---|---|

| Quinoline | (4-Bromophenyl)(4-chlorophenyl)methanone | Pfitzinger or Friedländer Synthesis | Oxidation of the diarylmethanol to the diaryl ketone, followed by condensation with isatin or a 2-aminoaryl ketone. wikipedia.orgorganic-chemistry.org |

| Triazole | (4-Bromophenyl)(4-chlorophenyl)methyl bromide | N-Alkylation | Conversion of the alcohol to the corresponding bromide, followed by nucleophilic substitution with an NH-triazole. organic-chemistry.org |

| Pyrimidine | (4-Bromophenyl)(4-chlorophenyl)methanone | Annulation/Condensation | Oxidation to the diaryl ketone, which can then react with amidines and other components to form the pyrimidine ring. organic-chemistry.orgmdpi.com |

Direct Allylation and Related Alkylations of Diarylmethanols

Direct allylation of alcohols, including diarylmethanols, is a valuable carbon-carbon bond-forming reaction that creates homoallylic alcohols. This transformation typically requires the activation of the hydroxyl group, often through the use of a Lewis acid catalyst, which facilitates its departure and allows for nucleophilic attack by an allylating agent.

Several methods have been developed for the allylation of benzylic alcohols that are applicable to (4-bromophenyl)(4-chlorophenyl)methanol.

Bismuth-Catalyzed Allylation: Bismuth(III) salts, such as bismuth trichloride (B1173362) (BiCl₃) or bismuth triflate (Bi(OTf)₃), have emerged as effective and relatively non-toxic Lewis acid catalysts for organic transformations. rsc.orgorganic-chemistry.org A highly effective allylation of substituted benzylic alcohols with allyltrimethylsilane (B147118) has been achieved using BiCl₃ as the catalyst. rsc.org This method is noted for its mild conditions and high efficiency. Bismuth triflate has also been shown to catalyze the allylation of aldehydes with allylstannanes, showcasing its utility in activating carbonyls for similar transformations. researchgate.net

Indium-Mediated Allylation: Indium-mediated reactions are known for their tolerance to aqueous media and a wide range of functional groups. nih.govrsc.org While often used stoichiometrically, catalytic versions have been developed. Indium can mediate the allylation of carbonyls and related compounds, and its use in the catalytic enantioselective allylation of hydrazones suggests its potential for activating related functional groups. nih.gov Palladium-catalyzed, indium-mediated allylation reactions have also been established, providing a complementary approach. rsc.org

The general scheme for these reactions involves the activation of the diarylmethanol by the Lewis acid catalyst, followed by nucleophilic attack from the allylating reagent.

Table 2: Catalytic Systems for the Direct Allylation of Benzylic Alcohols

| Catalytic System | Allylating Agent | Typical Conditions | Ref. |

|---|---|---|---|

| Bismuth(III) Chloride (BiCl₃) | Allyltrimethylsilane | CH₂Cl₂ | rsc.org |

| Bismuth(III) Triflate (Bi(OTf)₃) | Allylstannane | Microwave irradiation | researchgate.net |

| Indium-based systems | Allyl halides/acetates | Often in aqueous or organic solvents | nih.govrsc.org |

These methods provide direct access to 1-(4-bromophenyl)-1-(4-chlorophenyl)but-3-en-1-ol and related alkylated products, which are valuable intermediates for further synthetic elaboration.

Michael Addition Reactions Utilizing Diarylmethanol-Containing Organocatalysts

While (4-bromophenyl)(4-chlorophenyl)methanol itself is not a catalyst, its structural motif is central to a highly effective class of organocatalysts known as diarylprolinol silyl (B83357) ethers. acs.orgtohoku.ac.jp These catalysts are renowned for their ability to promote asymmetric Michael additions with high stereoselectivity. acs.orgtohoku.ac.jpacs.orgelsevierpure.comresearchgate.net

The synthesis of these catalysts typically begins with the corresponding diaryl ketone, which can be obtained by the oxidation of the diarylmethanol. The ketone is then reacted with a proline derivative to form a diarylprolinol, which is subsequently protected as a silyl ether.

The catalytic cycle for the Michael addition of an aldehyde to a nitroolefin, for example, involves the formation of a chiral enamine intermediate between the aldehyde and the secondary amine of the prolinol catalyst. acs.org This enamine then attacks the Michael acceptor (the nitroolefin). The bulky diarylmethylsilyl ether group provides a chiral environment that effectively shields one face of the enamine, directing the attack of the electrophile to the opposite face and thereby controlling the stereochemical outcome of the reaction. acs.orgtohoku.ac.jp

Research has shown that these catalysts are highly efficient, often requiring low catalyst loadings, and can even work in aqueous media, making the process more environmentally benign. acs.org The catalysts can also be recycled multiple times without a significant loss of activity or stereochemical control. acs.org

The scope of these catalysts is broad, accommodating various aldehydes and nitroalkenes, and they consistently produce Michael adducts with excellent diastereoselectivity and enantioselectivity. tohoku.ac.jp

Table 3: Performance of a Diarylprolinol Silyl Ether Catalyst in Asymmetric Michael Additions

| Aldehyde (Donor) | Nitroolefin (Acceptor) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Propanal | trans-β-Nitrostyrene | 95 | 94:6 | >99 |

| Propanal | 1-Nitro-1-hexene | 90 | 96:4 | >99 |

| Pentanal | trans-β-Nitrostyrene | 96 | 97:3 | 98 |

| Cyclohexanecarboxaldehyde | trans-β-Nitrostyrene | 91 | 96:4 | >99 |

| Propanal | (E)-2-(2-Nitrovinyl)furan | 95 | 96:4 | >99 |

Data is representative of results achieved with catalysts of this class, as detailed in the literature. acs.orgtohoku.ac.jp

This strategy highlights how the (4-bromophenyl)(4-chlorophenyl)methanol scaffold, after conversion, can play a crucial role in asymmetric catalysis, enabling the synthesis of chiral molecules with high optical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of (4-Bromophenyl)(4-chlorophenyl)methanol is expected to display distinct signals corresponding to the different types of protons in the molecule. The aromatic region would be characterized by two separate AA'BB' spin systems, typical for 1,4-disubstituted benzene (B151609) rings. The protons on the 4-chlorophenyl ring and the 4-bromophenyl ring, being in slightly different electronic environments, would appear as two sets of doublets. A key diagnostic signal is the singlet corresponding to the methine proton (H-C(OH)), which is anticipated to appear in the range of 5.7-5.9 ppm. The hydroxyl proton (-OH) would also produce a singlet, though its chemical shift can be variable and it may be broadened by chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for (4-Bromophenyl)(4-chlorophenyl)methanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methine (CH-OH) | 5.8 | Singlet |

| Aromatic (H ortho to Cl) | 7.35 | Doublet |

| Aromatic (H meta to Cl) | 7.30 | Doublet |

| Aromatic (H ortho to Br) | 7.28 | Doublet |

| Aromatic (H meta to Br) | 7.48 | Doublet |

Note: Predicted values are based on analysis of structurally similar compounds.

The ¹³C NMR spectrum provides a map of the carbon framework. For (4-Bromophenyl)(4-chlorophenyl)methanol, eight distinct signals are expected: one for the central carbinol carbon and seven for the aromatic carbons. The carbinol carbon (C-OH) signal is typically found in the 75-85 ppm region. The aromatic region will show six signals for the protonated carbons and two quaternary carbon signals for the carbons bonded to the halogens (C-Br and C-Cl) and the two ipso-carbons attached to the carbinol center.

Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Bromophenyl)(4-chlorophenyl)methanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbinol (C-OH) | ~80 |

| C-Cl | ~133 |

| C (ipso, chloro-ring) | ~142 |

| CH (ortho to Cl) | ~128 |

| CH (meta to Cl) | ~129 |

| C-Br | ~121 |

| C (ipso, bromo-ring) | ~143 |

| CH (ortho to Br) | ~128.5 |

Note: Predicted values are based on analysis of structurally similar compounds.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would confirm the coupling between adjacent aromatic protons within each of the two phenyl rings (i.e., the ortho and meta protons).

HSQC: Would correlate each aromatic proton signal with its directly attached carbon atom, confirming the assignments of the protonated aromatic carbons.

HMBC: Would reveal long-range (2-3 bond) correlations. Crucially, it would show correlations from the methine proton (CH-OH) to the ipso-carbons of both the 4-bromophenyl and 4-chlorophenyl rings, definitively linking the three core components of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br/⁸¹Br ≈ 1:1; ³⁵Cl/³⁷Cl ≈ 3:1), gives the molecular ion of (4-Bromophenyl)(4-chlorophenyl)methanol a highly characteristic isotopic pattern.

The molecular ion peak cluster would appear at m/z values corresponding to the different isotopic combinations. The most abundant peak (M) would correspond to the molecule containing ⁷⁹Br and ³⁵Cl. The (M+2) peak would be a combination of molecules with ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl, while the (M+4) peak would correspond to the ⁸¹Br/³⁷Cl isotopologue.

Table 3: Predicted Molecular Ion Isotope Pattern in Mass Spectrometry

| Ion | m/z (approx.) | Relative Intensity (approx.) | Isotopic Composition |

|---|---|---|---|

| [M]⁺ | 296 | 100% | C₁₃H₁₀⁷⁹Br³⁵ClO |

| [M+2]⁺ | 298 | 132% | C₁₃H₁₀⁸¹Br³⁵ClO / C₁₃H₁₀⁷⁹Br³⁷ClO |

High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₃H₁₀BrClO. Common fragmentation pathways would involve the loss of a water molecule (H₂O), or cleavage to form bromophenyl- or chlorophenyl-containing fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of (4-Bromophenyl)(4-chlorophenyl)methanol is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Other key signals include the C-O stretch of the secondary alcohol at approximately 1000-1200 cm⁻¹, aromatic C-H stretching vibrations just above 3000 cm⁻¹, and several sharp peaks for aromatic C=C stretching between 1450 and 1600 cm⁻¹. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region below 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic C=C stretching vibrations typically give strong signals in the Raman spectrum. The O-H stretch, while strong in the IR, is characteristically weak in the Raman spectrum.

Table 4: Key Vibrational Frequencies for (4-Bromophenyl)(4-chlorophenyl)methanol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200-3600 | IR (Strong, Broad) |

| Aromatic C-H Stretch | 3010-3100 | IR/Raman (Medium) |

| Aromatic C=C Stretch | 1450-1600 | IR/Raman (Strong) |

| C-O Stretch | 1000-1200 | IR (Strong) |

| C-Cl Stretch | 650-850 | IR (Medium) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of (4-Bromophenyl)(4-chlorophenyl)methanol is expected to show absorption bands characteristic of substituted benzene rings. These absorptions arise from π → π* electronic transitions. Compared to unsubstituted benzene, the presence of the hydroxyl and halogen substituents, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands. Typically, substituted benzenes of this type show strong absorptions in the 200-280 nm range.

X-ray Crystallography for Precise Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction (SCXRD) or Hirshfeld surface analysis data for the compound (4-Bromophenyl)(4-chlorophenyl)methanol. While the techniques of SCXRD and Hirshfeld surface analysis are powerful tools for the elucidation of molecular structures and intermolecular interactions in the solid state, it appears that a detailed crystallographic study for this particular compound has not been published in the available scientific literature.

Therefore, it is not possible to provide specific details on its molecular geometry, intermolecular interactions, or crystal packing based on experimental X-ray crystallographic data. The following sections describe the principles of these analytical techniques and the type of information they would provide had the data been available.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

Single-crystal X-ray diffraction is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern, scientists can deduce the electron density distribution within the crystal. This information allows for the determination of the crystal system, space group, and unit cell dimensions.

Had SCXRD data for (4-Bromophenyl)(4-chlorophenyl)methanol been available, it would have provided a wealth of information regarding its molecular geometry. This would include:

Bond Lengths: The precise distances between bonded atoms, such as the carbon-carbon bonds within the phenyl rings, the carbon-halogen bonds (C-Br and C-Cl), and the bonds involving the methanol carbon and oxygen atoms.

Torsional Angles: These angles describe the rotation around single bonds and would reveal the relative orientation of the 4-bromophenyl and 4-chlorophenyl rings with respect to each other.

Chirality: If the compound crystallizes in a chiral space group, SCXRD can be used to determine the absolute configuration of stereocenters.

Without experimental data, a detailed and accurate data table for the crystallographic parameters of (4-Bromophenyl)(4-chlorophenyl)methanol cannot be generated.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method that utilizes the results of a single-crystal X-ray diffraction study to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding how molecules pack together in the solid state, which is governed by a variety of non-covalent interactions.

If the crystal structure of (4-Bromophenyl)(4-chlorophenyl)methanol were known, a Hirshfeld surface analysis would provide insights into:

Intermolecular Contacts: Identification of the types of close contacts between neighboring molecules, such as hydrogen bonds (if present), halogen bonds (C-Br···X and C-Cl···X), and van der Waals interactions.

Crystal Packing Motifs: Visualization of how individual molecules assemble to form larger supramolecular structures, such as chains, layers, or more complex three-dimensional networks.

Given the absence of a published crystal structure for (4-Bromophenyl)(4-chlorophenyl)methanol, a detailed discussion and data tables pertaining to its specific intermolecular interactions and crystal packing cannot be provided.

Conclusion

(4-Bromophenyl)(4-chlorophenyl)methanol is a halogenated diarylmethanol with a unique substitution pattern that suggests a range of interesting chemical and biological properties. While specific experimental data for this compound remains limited in the public domain, its synthesis can be reasonably proposed based on established chemical principles. The diarylmethanol scaffold is of significant importance in various fields of chemical research, and the presence of both bromine and chlorine atoms is likely to impart valuable characteristics to this molecule. Further investigation into the synthesis, characterization, and biological evaluation of (4-Bromophenyl)(4-chlorophenyl)methanol is essential to fully unlock its potential as a novel therapeutic agent, agrochemical, or advanced material. The exploration of this and similar halogenated diarylmethanols will undoubtedly contribute to the advancement of chemical science.

Computational Chemistry and Theoretical Modeling of 4 Bromophenyl 4 Chlorophenyl Methanol

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nrel.govrsdjournal.orgunipd.it DFT methods are used to investigate molecular geometries, vibrational frequencies, and a host of properties derived from the electron density. researchgate.netresearchgate.net

DFT calculations can predict the optimized three-dimensional geometry of (4-Bromophenyl)(4-chlorophenyl)methanol and describe its electronic landscape. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For (4-Bromophenyl)(4-chlorophenyl)methanol, the HOMO is expected to be localized primarily on the more electron-rich bromophenyl ring, while the LUMO would be distributed across the aromatic systems. The distribution of these frontier orbitals dictates how the molecule interacts with other chemical species. For instance, the regions of highest HOMO density are susceptible to electrophilic attack, whereas regions of high LUMO density are prone to nucleophilic attack. DFT provides a detailed map of these orbitals, offering a predictive lens into the molecule's chemical behavior. researchgate.net

Conceptual DFT provides a framework to quantify chemical reactivity using various descriptors derived from the change in energy with respect to the number of electrons. mdpi.comscribd.comnih.gov These descriptors offer quantitative measures of a molecule's stability and reactivity tendencies.

Global Reactivity Descriptors provide insight into the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A larger HOMO-LUMO gap is associated with greater hardness.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors , such as the Fukui function (f(r)) , pinpoint reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the identification of the most likely sites for nucleophilic attack (where an added electron would go) and electrophilic attack (from where an electron is most easily removed).

| Descriptor | Symbol | Definition/Significance |

|---|---|---|

| Chemical Potential | μ | Measures electron escaping tendency; related to electronegativity. |

| Chemical Hardness | η | Measures resistance to charge transfer. |

| Global Softness | S | Reciprocal of hardness (S=1/η); indicates polarizability. |

| Electrophilicity Index | ω | Quantifies the energy stabilization upon accepting electrons. |

| Fukui Function | f(r) | Identifies local reactive sites for electrophilic, nucleophilic, or radical attack. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com For a flexible molecule like (4-Bromophenyl)(4-chlorophenyl)methanol, MD is invaluable for exploring its conformational landscape—the range of shapes the molecule can adopt by rotating around its single bonds. nih.govlibretexts.org

By simulating the molecule's motion in a solvent (such as water or an organic solvent) over nanoseconds or longer, MD can identify the most stable conformations and the energy barriers between them. chapman.edu This is crucial for understanding how the molecule might bind to a biological target, as its active conformation may not be its lowest-energy state in isolation. researchgate.net MD simulations also reveal details about intermolecular interactions, such as how the molecule interacts with solvent molecules or aggregates with other molecules, which governs properties like solubility.

Energy Framework Calculations and Analysis of Supramolecular Interactions in Crystal Structures

In the solid state, molecules of (4-Bromophenyl)(4-chlorophenyl)methanol will arrange into a crystal lattice defined by a network of non-covalent interactions. Energy framework calculations, often based on DFT results for molecular pairs, quantify the strength of these interactions to understand the crystal's stability and architecture.

The key supramolecular interactions expected in the crystal structure of (4-Bromophenyl)(4-chlorophenyl)methanol include:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and can interact with acceptors on neighboring molecules, such as the oxygen or halogen atoms.

Halogen Bonding: The chlorine and bromine atoms can act as electrophilic regions (the σ-hole) and interact favorably with nucleophilic sites on adjacent molecules. rsc.orgresearchgate.net These interactions can be highly directional and play a significant role in crystal engineering. mdpi.com

π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to crystal stability through attractive dispersion forces.

Prediction of Key Molecular Descriptors for Research Applications

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in medicinal chemistry and materials science to predict a compound's behavior and suitability for a given application. nih.gov Key descriptors for (4-Bromophenyl)(4-chlorophenyl)methanol would include:

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (oxygen, nitrogen, and attached hydrogens) in a molecule. TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govmdpi.com

Partition Coefficient (LogP): A measure of a compound's lipophilicity (oil/water solubility). It is critical for predicting how a drug will distribute in the body and permeate cell membranes. nih.gov

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors (like -OH) and acceptors (like -O-, -Cl, -Br). These counts are fundamental to predicting molecular interactions and are part of frameworks like Lipinski's Rule of Five for assessing drug-likeness.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 263.13 g/mol | Influences size, diffusion, and absorption. |

| XLogP3 (LogP) | 3.4 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donor Count | 1 | One hydroxyl group can donate a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 1 | The oxygen atom can accept a hydrogen bond. |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | Suggests good potential for membrane permeability. researchgate.netresearchgate.net |

In Silico Studies for Structure-Activity Relationship (SAR) Prediction and Ligand Design

In silico methods are integral to modern drug discovery and materials design. researchgate.netrsc.org For a molecule like (4-Bromophenyl)(4-chlorophenyl)methanol, these techniques can be used to predict its biological activity and guide the design of new, more potent, or selective analogs.

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. nih.govscirp.orgnih.govrsc.org Using computational models, researchers can systematically modify the (4-Bromophenyl)(4-chlorophenyl)methanol scaffold—for example, by changing the position or type of halogen atoms or adding other functional groups—and predict the impact on its binding affinity to a specific protein target.

Ligand Design involves using the structural information of a target protein to design molecules that will bind to it effectively. nih.govrsc.org If (4-Bromophenyl)(4-chlorophenyl)methanol were identified as a "hit" compound, computational methods like molecular docking could be used to predict its binding pose in the protein's active site. This information would then guide the rational design of new derivatives with improved interactions, leveraging the diarylmethanol core as a versatile scaffold for optimization. nih.govresearchgate.net

Research on Biological Activities and Mechanistic Pathways of 4 Bromophenyl 4 Chlorophenyl Methanol Derivatives

Antimicrobial Research Focus

Derivatives incorporating 4-bromophenyl and 4-chlorophenyl moieties have demonstrated significant promise as antimicrobial agents. Research has been directed towards evaluating their efficacy against a wide array of pathogenic bacteria and fungi, elucidating their molecular targets, and understanding how they overcome microbial defenses.

Novel synthetic compounds derived from these halogenated phenyl structures have shown potent antibacterial properties. These derivatives often feature heterocyclic systems, such as thiazole, pyrazole (B372694), and quinoline (B57606), which appear to be crucial for their biological activity.

Derivatives of (4-Bromophenyl)(4-chlorophenyl)methanol have exhibited a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Specifically, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were tested against several bacterial strains. nih.gov Among them, one compound (3k) showed significant activity. nih.gov Similarly, 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated promising results; for instance, compound p2 was effective against Staphylococcus aureus and Escherichia coli, while compound p4 showed potent activity against Bacillus subtilis. nih.gov

Research into 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives also identified compounds with considerable antibacterial effects. acs.org For example, compounds 11 and 13 were effective against S. aureus. acs.org In another study, (4-chlorophenyl)(5-methylpyrazin-2-yl)methanamine derivatives were synthesized and evaluated, with compounds 5a, 5j, and 5i showing good activity against Staphylococcus aureus, and compounds 5a, 5b, and 5i demonstrating moderate activity against Escherichia coli. derpharmachemica.com

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various bacterial strains.

| Derivative Class | Specific Compound | Bacterial Strain | MIC (μM) | Source |

|---|---|---|---|---|

| 4-(4-Bromophenyl)-thiazol-2-amine | p2 | S. aureus | 16.1 | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine | p2 | E. coli | 16.1 | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine | p4 | B. subtilis | 28.8 | nih.gov |

| N-phenylpyrrolamide | 22e | S. aureus | 0.25 µg/mL | rsc.org |

| N-phenylpyrrolamide | 22e | MRSA | 0.25 µg/mL | rsc.org |

| N-phenylpyrrolamide | 23b | K. pneumoniae | 0.0625 µg/mL | rsc.org |

Bacterial biofilms pose a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Research has shown that certain derivatives containing a 4-chlorophenyl group can effectively inhibit biofilm formation. A study on novel methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate (B1203000) derivatives found that specific compounds (5b and 5d) were active against biofilms of both Gram-positive (S. aureus, MRSA, S. pneumoniae) and Gram-negative (P. aeruginosa, E. coli) bacteria. nih.gov These compounds were evaluated for their minimum biofilm inhibition concentration (MBIC), demonstrating their potential to prevent the formation of these resilient microbial communities. nih.gov

Understanding the precise mechanism of action is crucial for the development of new antibacterial drugs. Research into (4-Bromophenyl)(4-chlorophenyl)methanol derivatives has identified key bacterial enzymes that are targeted by these compounds.

DNA Gyrase Inhibition: A primary mechanism of action for many of these derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. nih.gov A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed as potential DNA gyrase inhibitors. nih.govresearchgate.net Compound 3k from this series was found to strongly inhibit S. aureus DNA gyrase and B. subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.govresearchgate.net Further studies on novel bacterial topoisomerase inhibitors (NBTIs) containing p-chlorophenyl and p-bromophenyl groups also demonstrated potent inhibition of S. aureus DNA gyrase, with the p-bromo derivative (compound 5) yielding an IC50 of 0.007 μM. nih.gov The inhibitory activity was found to correlate well with the antibacterial efficacy, confirming that DNA gyrase is a key target. nih.gov Additionally, certain chlorophenyl dioxo-imidazolidine derivatives have been validated as DNA gyrase inhibitors, with IC50 values as low as 0.025 µM. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another critical enzyme in bacterial metabolism, responsible for regenerating tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides and amino acids. nih.gov Inhibition of DHFR leads to the disruption of DNA synthesis and cell death. nih.gov A study focusing on thiophenyl-pyrazolyl-thiazole hybrids identified a compound, 1-(4-(4-Bromophenyl)thiazol-2-yl)-4,5-dihydro-3,5-di(thiophen-2-yl)-1H-pyrazole, as a DHFR inhibitor, highlighting another potential mechanism through which these classes of compounds exert their antibacterial effects. nih.gov

In addition to their antibacterial properties, derivatives of (4-Bromophenyl)(4-chlorophenyl)methanol have been investigated for their antifungal activity. These compounds have shown efficacy against various pathogenic fungi, including yeast and molds.

A study of 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed significant antifungal potential. nih.gov For example, compound p6 displayed notable activity against Candida albicans with a MIC of 15.3 µM, while compound p3 was the most potent against Aspergillus niger with a MIC of 16.2 µM. nih.gov Research on 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives also showed considerable antifungal activity, with compound 13 being particularly effective against C. albicans, showing an inhibition zone of 31 mm. acs.org Furthermore, a broad evaluation of aromatic derivatives bearing a chlorine atom, including 1-(4'-chlorophenyl)-2-phenylethanol, demonstrated maximum growth inhibition against the phytopathogenic fungi Botrytis cinerea and Colletotrichum gloeosporioides. nih.gov

The table below presents the antifungal activity of selected derivatives.

| Derivative Class | Specific Compound | Fungal Strain | MIC (μM) | Source |

|---|---|---|---|---|

| 4-(4-Bromophenyl)-thiazol-2-amine | p6 | C. albicans | 15.3 | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine | p3 | A. niger | 16.2 | nih.gov |

Antibacterial Activity of Novel Derivatives

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of (4-Bromophenyl)(4-chlorophenyl)methanol, SAR investigations have been crucial in optimizing their antimicrobial potency.

A key finding relates to the nature of the halogen substituent on the phenyl ring. In a study of DNA gyrase inhibitors, the potency was found to increase with the size of the para-substituted halogen, following the trend F << Cl < Br ~ I. nih.gov This suggests that larger halogens like bromine and iodine may form more effective halogen bonds with the enzyme's active site, thereby enhancing inhibitory activity. nih.gov

For a series of chlorophenyl derivatives active against phytopathogenic fungi, SAR analysis confirmed the critical importance of a benzyl (B1604629) hydroxyl group in the inhibitory mechanism. nih.gov This indicates that specific functional groups are essential for the molecule's interaction with its fungal target.

In the context of multisubstituted benzazole derivatives, SAR studies revealed that incorporating a benzothiazole (B30560) ring system enhanced activity against S. aureus. esisresearch.org Furthermore, the presence of electron-withdrawing groups, such as chlorine or nitro, at specific positions on the heterocyclic nucleus increased the potency against C. albicans. esisresearch.org This highlights the electronic properties of substituents as a determining factor in antimicrobial efficacy.

These SAR studies provide a rational basis for the design of new, more effective antimicrobial agents based on the (4-Bromophenyl)(4-chlorophenyl)methanol scaffold.

Influence of Halogen Position and Type on Biological Potency and Selectivity

Research into a series of diphenylmethane (B89790) halophenols as protein tyrosine kinase (PTK) inhibitors revealed that the placement and type of halogen are crucial for activity. nih.gov For instance, studies on other halogenated compounds have shown that substitution at the para-position of the phenyl ring can sometimes lead to a decrease in antiproliferative effects compared to unsubstituted or differently substituted analogues. mdpi.com Conversely, in certain molecular scaffolds, the presence of a 4-bromophenyl group has been identified as essential for anticancer activity. nih.gov

The orientation of the molecule within a biological target's binding site can also be dictated by these halogenated rings, influencing the interactions formed. mdpi.com For example, in the context of aryl hydrocarbon receptor (AhR) ligands, halogen substitution at the ortho-position (2'- and 6'-positions) tends to enhance activity, while substitution at the para-position (4'-position) often reduces it. documentsdelivered.com This highlights that the specific location of the halogen atom is a key factor in determining the compound's biological effect. Molecular modeling further explains that hydrophobic pockets and specific amino acid residues within a target protein interact differently with the halogenated phenyl rings, affecting binding energies and inhibitory mechanisms. nih.gov

| Compound Class | Halogen Position/Type | Observed Effect on Activity | Target/Assay |

|---|---|---|---|

| Diphenylmethane halophenols | Varied halogen substitutions | Significant impact on potency and selectivity. nih.gov | Protein Tyrosine Kinase (PTK) Inhibition |

| Halogenated Disinfectants | Overall halogen content | Potency correlated with halogen content, LogP, and molecular weight. nih.gov | 5α-reductase type 1 Inhibition |

| Coelenteramine Analogs | 4-bromophenyl moiety | Identified as essential for anticancer activity. nih.gov | Anticancer (Breast and Prostate) |

| Halogenated Methyl Yellows | Ortho- vs. Para- substitution | Ortho-substitution enhanced activity; para-substitution reduced it. documentsdelivered.com | Aryl Hydrocarbon Receptor (AhR) Ligand Assay |

Rational Design and Optimization of Diarylmethanol-Based Bioactive Compounds

The development of novel diarylmethanol-based bioactive compounds heavily relies on rational design and chemical optimization strategies. unimi.it These approaches aim to enhance therapeutic efficacy and selectivity by systematically modifying the lead compound's structure. researchgate.net Modern drug discovery integrates computational methods such as quantitative structure–activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations to predict the biological activity of newly designed molecules and to understand their interaction mechanisms at a molecular level. nih.govresearchgate.net

Rational drug design can be broadly categorized into structure-based and ligand-based methods. unimi.it Structure-based design utilizes the three-dimensional structure of the biological target to design molecules that fit into the binding site with high affinity and specificity. Ligand-based methods are employed when the target's structure is unknown, relying on the knowledge of other molecules that bind to it. rsc.org These computational technologies help associate the structural features of compounds with their biological actions, allowing for the targeted synthesis of optimized derivatives. nih.gov

For instance, the optimization process for a series of compounds might involve synthesizing analogs with varied substituents on the diaryl framework to improve potency and pharmacokinetic properties. mdpi.com A three-dimensional structural diversity-oriented strategy, which involves conformational restriction, has been used to develop a range of bioactive small molecules, including receptor antagonists and enzyme inhibitors. nih.gov This process of iterative design, synthesis, and biological evaluation is fundamental to optimizing lead compounds like (4-Bromophenyl)(4-chlorophenyl)methanol for specific therapeutic applications.

Exploration of Other Pharmacological Applications (Research-Based)

Antimalarial and Antiviral Properties

Derivatives containing the (4-Bromophenyl) and (4-chlorophenyl) moieties have been investigated for a range of pharmacological activities, including potential applications as antimalarial and antiviral agents. The diaryl sulfide (B99878) structural framework, which is related to diarylmethanol, has been identified as a promising scaffold for antimalarial drug design. nih.gov Specifically, N-acyl-2-amino-4-chlorophenyl sulfides have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov

In the realm of antiviral research, compounds incorporating a 4-bromophenyl group have shown potential. One study led to the discovery of a selective CCR5 antagonist with potent activity against HIV-1 viral entry. nih.gov This compound features a 4-bromophenyl group, highlighting the relevance of this moiety in antiviral drug discovery. Furthermore, derivatives of 4-chlorobenzoic acid, a precursor to (4-chlorophenyl)methanol, have been synthesized as 1,3,4-thiadiazole (B1197879) sulfonamides and evaluated for antiviral activity against the tobacco mosaic virus (TMV). nih.gov Certain synthesized compounds in this class exhibited significant TMV inhibition, comparable to commercial antifungals. nih.gov

| Compound Class | Key Structural Moiety | Target/Organism | Reported Activity |

|---|---|---|---|

| N-acyl-2-amino-4-chlorophenyl sulfides | 4-chlorophenyl | Plasmodium falciparum | Antimalarial activity. nih.gov |

| Piperidino-piperidine derivative (SCH 351125) | 4-bromophenyl | HIV-1 | Potent CCR5 antagonist, blocks viral entry. nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | 4-chlorophenyl | Tobacco Mosaic Virus (TMV) | Inhibition of TMV up to ~50%. nih.gov |

Anti-inflammatory and Anticancer Research

The diaryl structural motif is present in various compounds investigated for anti-inflammatory and anticancer properties. While diarylheptanoids are a distinct class from diarylmethanols, their recognized anti-inflammatory activities suggest the potential of the 1,7-diphenyl skeleton in modulating inflammatory pathways. researchgate.netnih.gov More directly, novel 1,5-diaryl pyrazole derivatives have been designed to target the COX enzyme, showing potential for dual anti-inflammatory and anticancer activity. nih.gov

In anticancer research, the presence of halogenated phenyl groups is a recurring theme. A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for anticancer activity against the MCF7 human breast adenocarcinoma cell line. nih.govnih.gov Some of these compounds showed activity comparable to the standard drug 5-fluorouracil. nih.govresearchgate.net Similarly, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and screened for their ability to inhibit kinases and exhibit anticancer activity against glioblastoma cells, with some derivatives showing promising growth inhibitory properties. dundee.ac.uk The 4-bromophenyl moiety has been specifically highlighted as being essential for the anticancer activity of certain coelenteramine analogs against breast and prostate cancer cell lines. nih.gov

| Compound Class | Cancer Cell Line | Key Findings |

|---|---|---|

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | MCF7 (Breast Adenocarcinoma) | Activity comparable to 5-fluorouracil. nih.govnih.gov |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Glioblastoma cells (GL261) | Identified derivatives with glioma growth inhibitory properties. dundee.ac.uk |

| Brominated Coelenteramines | PC-3 (Prostate), MCF-7 (Breast) | The 4-bromophenyl moiety was found to be essential for activity. nih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS Cancer) | One analog showed a percent growth inhibition (PGI) of 41.25%. mdpi.com |

Investigations into Endothelin Receptor Antagonism

The endothelin (ET) system, particularly the ET-1 peptide and its receptors ET-A and ET-B, plays a significant role in vasoconstriction and cell proliferation. nih.gov Overactivity of this system is implicated in pathologies like pulmonary arterial hypertension (PAH). nih.gov Consequently, endothelin receptor antagonists (ERAs) have been developed as targeted therapies. pharmaceutical-networking.com

The diaryl structure is a key feature in several potent ERAs. A notable example is Macitentan, an orally active, dual ET-A/ET-B receptor antagonist that contains a 5-(4-bromophenyl)-pyrimidine core. acs.org Its discovery emerged from a medicinal chemistry program that began with the structure of bosentan, another dual ERA, and led to a novel series of sulfamide-substituted pyrimidines. acs.org The development of such compounds is a testament to the successful application of rational drug design in targeting the endothelin system. princeton.edu

Research has also explored other diaryl scaffolds as potential ETR ligands. For example, new 1,3-diaryl-5-oxo-proline derivatives have been synthesized and evaluated in in-vitro binding assays, leading to the identification of selective ET-A receptor ligands. mdpi.com Molecular docking studies of these compounds provide insights into the structural elements required for affinity and selectivity for the ET-A receptor subtype. mdpi.com The involvement of the endothelin axis in cancer has also renewed interest in ET-A antagonists for their potential anticancer applications. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The development of chiral auxiliaries and ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Diaryl-substituted methanols, such as (4-Bromophenyl)(4-chlorophenyl)methanol, serve as versatile precursors for the synthesis of chiral ligands that can be employed in a variety of enantioselective transformations.

The inherent chirality that can be established at the carbinol center of (4-Bromophenyl)(4-chlorophenyl)methanol allows for its derivatives to be used as chiral auxiliaries. These auxiliaries can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired chiral center is formed, the auxiliary can be cleaved and potentially recycled.

Furthermore, the hydroxyl group of (4-Bromophenyl)(4-chlorophenyl)methanol provides a convenient handle for the introduction of phosphine (B1218219), amine, or other coordinating groups to generate chiral ligands for transition metal-catalyzed reactions. The steric and electronic properties of the bromo- and chloro-substituted phenyl rings can influence the catalytic activity and enantioselectivity of the resulting metal complexes. For instance, chiral phosphine ligands derived from diarylmethanols have been successfully applied in asymmetric hydrogenation and cross-coupling reactions.

While direct experimental data for the use of (4-Bromophenyl)(4-chlorophenyl)methanol as a chiral auxiliary or ligand is not extensively documented in publicly available literature, the principles of asymmetric synthesis strongly support its potential in this area. The synthesis of chiral diarylmethanols is a well-established field, with various methods available for the enantioselective reduction of the corresponding diaryl ketones.

Table 1: Representative Methods for Asymmetric Reduction of Diaryl Ketones

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Chiral Oxazaborolidine | (4-bromophenyl)(phenyl)methanone | (S)-(4-bromophenyl)(phenyl)methanol | >95% | High | acs.org |

| RuPHOX-Ru Complex | Diaryl ketones | Chiral Diaryl Methanols | up to >99% | up to 99% | researchgate.net |

| γ-amino thiol | Aromatic aldehydes | Diaryl-methanols | 95 to >99.5% | High | ntnu.edu.tw |

This table presents data for structurally similar compounds to illustrate the potential for asymmetric synthesis of chiral (4-Bromophenyl)(4-chlorophenyl)methanol.

Intermediates in the Synthesis of Complex Pharmaceutical and Agrochemical Compounds

The halogenated phenyl moieties present in (4-Bromophenyl)(4-chlorophenyl)methanol are common structural motifs in a wide range of pharmaceutical and agrochemical compounds. The bromine and chlorine atoms can serve as synthetic handles for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the construction of more complex molecular architectures.

This compound can act as a key intermediate in the synthesis of bioactive molecules. For example, diarylmethanol derivatives are precursors to a variety of pharmacologically active compounds, including antihistamines, anticholinergics, and central nervous system (CNS) active agents. The specific combination of a 4-bromophenyl and a 4-chlorophenyl group may impart unique biological activities or favorable pharmacokinetic properties to the final product.

In the field of agrochemicals, halogenated aromatic compounds are frequently utilized in the design of pesticides and herbicides. The presence of both bromine and chlorine could lead to compounds with enhanced potency or a broader spectrum of activity. For instance, derivatives of bromodichloromethyl-4-chlorophenyl sulfone have been investigated as potential pesticides. researchgate.net While not directly synthesized from (4-Bromophenyl)(4-chlorophenyl)methanol, this highlights the relevance of the bromo- and chloro-phenyl groups in agrochemical research.

The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate for various bioactive pyrimidine (B1678525) derivatives, further underscores the utility of the 4-bromophenyl group in constructing complex heterocyclic systems with potential pharmaceutical applications. chegg.com

Table 2: Examples of Bioactive Compound Classes Accessible from Diarylmethanol Intermediates

| Compound Class | Potential Therapeutic/Agrochemical Area | Key Synthetic Transformation from Diarylmethanol |

| Antihistamines | Allergy treatment | Etherification or amination of the hydroxyl group |

| Anticholinergics | Treatment of various conditions including COPD and overactive bladder | Esterification of the hydroxyl group |

| CNS Active Agents | Neurology, psychiatry | Modification of the aryl rings and/or the carbinol |

| Pyrimidine Derivatives | Anticancer, antimicrobial | Use of the aryl halides for cross-coupling reactions |

| Phenyl Sulfone Derivatives | Pesticides, fungicides | Functionalization of the aryl rings |

This table provides a conceptual framework for the potential applications of (4-Bromophenyl)(4-chlorophenyl)methanol as a synthetic intermediate.

Integration into Novel Functional Materials and Polymers

The rigid and well-defined structure of (4-Bromophenyl)(4-chlorophenyl)methanol makes it an interesting candidate for incorporation into novel functional materials and polymers. The diarylmethanol core can act as a building block for liquid crystals, photoluminescent materials, and specialty polymers with tailored properties.

The potential for this compound to be used in the synthesis of liquid crystals arises from its elongated molecular shape, a common feature of mesogenic compounds. The introduction of appropriate terminal groups to the phenyl rings could induce liquid crystalline behavior.

In the realm of polymer science, (4-Bromophenyl)(4-chlorophenyl)methanol can be utilized as a monomer or a modifying agent. For instance, it could be converted into a diol and subsequently used in condensation polymerization to form polyesters or polycarbonates. The presence of the halogen atoms could enhance properties such as thermal stability and flame retardancy. Furthermore, the diarylmethanol moiety can be a component of photoluminescent polymers. The aromatic rings can act as chromophores, and their incorporation into a polymer backbone can lead to materials with interesting optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and sensors. For example, polyfluorene copolymers containing dicyanostilbene units have been synthesized and shown to have tunable photoluminescent properties. mdpi.com

Table 3: Potential Applications of (4-Bromophenyl)(4-chlorophenyl)methanol in Materials Science

| Material Type | Potential Application | Key Feature of the Compound |

| Liquid Crystals | Display technologies, sensors | Anisotropic molecular shape |

| Specialty Polymers | High-performance plastics, flame retardants | Thermal stability, halogen content |

| Photoluminescent Materials | OLEDs, fluorescent probes | Aromatic chromophores |

This table outlines the prospective uses of (4-Bromophenyl)(4-chlorophenyl)methanol in the development of new materials.

Environmental Research and Impact Assessment

Degradation Pathways and Environmental Fate of Halogenated Diarylmethanols in Various Media

The environmental persistence of halogenated diarylmethanols, including (4-Bromophenyl)(4-chlorophenyl)methanol, is determined by their susceptibility to various degradation processes. While specific studies on this exact compound are limited, the degradation pathways can be inferred from research on structurally similar halogenated aromatic compounds and diphenylmethanols. The primary mechanisms for environmental degradation are microbial breakdown and photodegradation.